5-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-11-2-1-10(15-11)12(18)14-8-5-13-16(6-8)9-3-4-19-7-9/h5-6,9-10H,1-4,7H2,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUVPIJMUAHIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring fused with a pyrazole moiety, which is known for its diverse biological properties. The presence of the oxolan ring further enhances its structural complexity, potentially influencing its pharmacological profile.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. A notable study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds reducing cell viability to 66% at a concentration of 100 µM over 24 hours. Notably, compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 15 | A549 | 33 | Most potent among tested |
| Compound 21 | A549 | 25 | Selective against cancer cells |
| Control (Cisplatin) | A549 | 15 | Standard chemotherapeutic |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. Compounds derived from the same family exhibited promising results, particularly against resistant strains, suggesting potential applications in treating infections caused by these pathogens .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| MRSA (Methicillin-resistant Staphylococcus aureus) | < 1 | Effective |
| Klebsiella pneumoniae | < 2 | Effective |
| Pseudomonas aeruginosa | < 4 | Moderate |
The mechanism underlying the biological activities of this compound involves several pathways:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures.
- Antimicrobial Action : The structural features of the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways, leading to bactericidal effects.
Case Studies
A recent case study highlighted the use of similar pyrazole derivatives in clinical settings. In vitro tests demonstrated that these compounds could effectively target cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index.
Example Case Study
In a study involving patients with lung cancer, a derivative similar to this compound was administered alongside standard chemotherapy. The results showed improved patient outcomes with reduced side effects compared to chemotherapy alone .
Q & A
Q. Basic Characterization Workflow
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7 v/v); UV visualization at 254 nm .
- NMR : Assign peaks using ¹H NMR (δ 1.8–2.5 ppm for pyrrolidine protons; δ 7.2–8.1 ppm for pyrazole) and ¹³C NMR (carbonyl at ~170 ppm) .
- LC-MS : Confirm molecular weight (MW ≈ 293.3 g/mol) via ESI+ mode; monitor purity (>95%) with reverse-phase C18 columns .
How can computational methods elucidate the reaction mechanisms and intermediates involved in its synthesis?
Q. Advanced Mechanistic Analysis
- Quantum Chemical Calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model transition states and intermediates (e.g., enolate formation during cyclization) .
- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify energy barriers for key steps like amide bond formation .
- Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots for activation energy) .
What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Q. Advanced Data Reconciliation
- Statistical Meta-Analysis : Pool data from multiple assays (e.g., enzyme inhibition, cell viability) to identify outliers using Grubbs’ test .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and control for batch-to-batch compound purity .
- Structural Confirmation : Re-characterize disputed batches via XRD (single-crystal) to rule out polymorphic variations .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Q. Advanced SAR Strategies
- Substituent Screening : Compare analogs with modified oxolan-3-yl groups (e.g., oxetane vs. tetrahydrofuran) to assess impact on lipophilicity (logP) and target binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase active sites); prioritize derivatives with ΔG < -8 kcal/mol .
- In Vitro Validation : Test top candidates in dose-response assays (e.g., 0.1–100 µM) to correlate docking scores with experimental IC₅₀ values .
What methodologies are recommended for investigating its metabolic stability and degradation pathways?
Q. Advanced Stability Profiling
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions; monitor degradation via HPLC-MS .
- Metabolite ID : Use hepatocyte incubations (human/mouse) with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
How do steric and electronic effects of the oxolan-3-yl group influence its reactivity in further derivatization?
Q. Advanced Substituent Analysis
- Steric Effects : Measure reaction rates for substitutions at the pyrazole C4 position; bulky oxolan-3-yl groups may slow SNAr reactions (e.g., krel = 0.5 vs. methyl groups) .
- Electronic Effects : Compute Hammett σ values for the substituent to predict electron-withdrawing/donating impacts on amide bond hydrolysis .
What experimental and computational approaches validate target engagement in cellular assays?
Q. Advanced Target Identification
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTm > 2°C) in lysates treated with 10 µM compound .
- SPR Biosensing : Quantify binding kinetics (ka/kd) to recombinant proteins; aim for KD < 1 µM .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. Basic Formulation Optimization
- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for improved dispersion .
What are the best practices for ensuring reproducibility in multi-lab studies?
Q. Advanced Collaborative Frameworks
- Standardized Protocols : Share detailed SOPs for synthesis (e.g., inert atmosphere requirements) and assays (e.g., cell passage number limits) .
- Data Sharing Platforms : Upload raw NMR, HPLC, and bioassay data to repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
